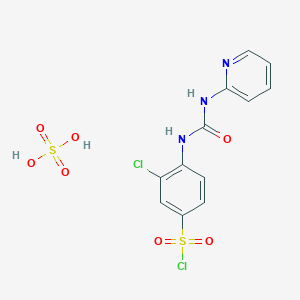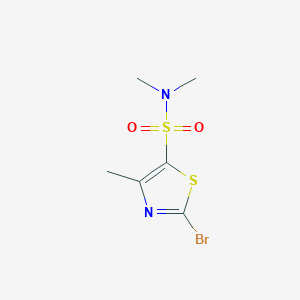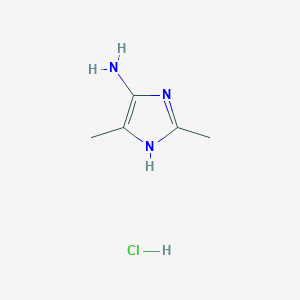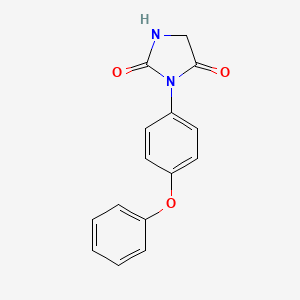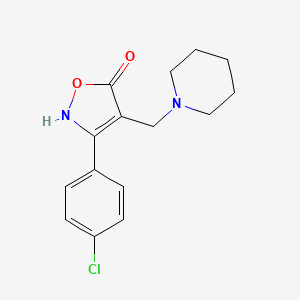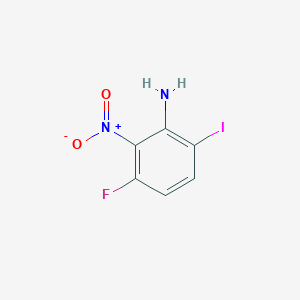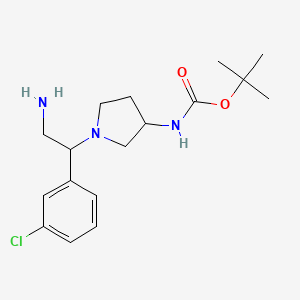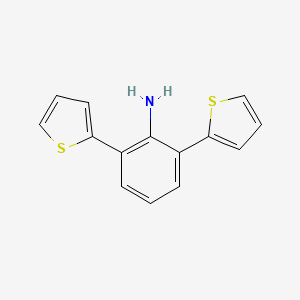
2,6-Di(thiophen-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di(thiophen-2-yl)aniline is an organic compound that features a central aniline core substituted with two thiophene rings at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(thiophen-2-yl)aniline typically involves the reaction of aniline with thiophene derivatives. One common method is the oxidative polymerization of thiophene with aniline using iron (III) chloride (FeCl3) as the oxidizing agent . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,6-Di(thiophen-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2,6-Di(thiophen-2-yl)aniline has a wide range of applications in scientific research, including:
Organic Electronics: The compound is used in the development of organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.
Conductive Polymers: It is a key monomer in the synthesis of conductive polymers, which have applications in sensors, batteries, and other electronic devices.
Photovoltaic Materials: The compound’s unique electronic properties make it suitable for use in photovoltaic materials, enhancing the efficiency of solar cells.
Mechanism of Action
The mechanism of action of 2,6-Di(thiophen-2-yl)aniline in its applications is primarily based on its ability to facilitate charge transfer and conduction. The thiophene rings provide a conjugated system that allows for efficient electron delocalization, which is crucial for its role in organic electronics and conductive polymers. The aniline core contributes to the compound’s stability and reactivity, enabling it to participate in various chemical reactions and form stable polymers.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: Another thiophene-based compound with similar electronic properties but lacks the aniline core.
Polyaniline: A well-known conductive polymer that shares the aniline core but does not have thiophene rings.
Thiophene: The basic building block of thiophene derivatives, with simpler structure and properties.
Uniqueness
2,6-Di(thiophen-2-yl)aniline is unique due to its combination of aniline and thiophene moieties, which provides a balance of stability, reactivity, and electronic properties. This makes it particularly suitable for applications in advanced materials and organic electronics, where both stability and efficient charge transfer are essential.
Properties
Molecular Formula |
C14H11NS2 |
|---|---|
Molecular Weight |
257.4 g/mol |
IUPAC Name |
2,6-dithiophen-2-ylaniline |
InChI |
InChI=1S/C14H11NS2/c15-14-10(12-6-2-8-16-12)4-1-5-11(14)13-7-3-9-17-13/h1-9H,15H2 |
InChI Key |
STUDUHGPWGTOMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=CS2)N)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



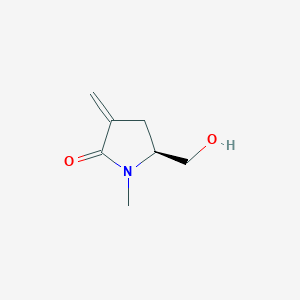
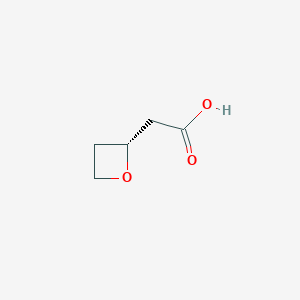
![10-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11769230.png)

![1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B11769243.png)

